molecular formula C10H5BrClN3 B567159 5-Bromo-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile CAS No. 1269291-11-3

5-Bromo-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile

Cat. No. B567159
CAS RN: 1269291-11-3
M. Wt: 282.525
InChI Key: LCWCLFDKWRDUSC-UHFFFAOYSA-N
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Description

5-Bromo-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.

Scientific Research Applications

5-Bromo-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been found to possess anti-inflammatory and antimicrobial properties, making it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile is not fully understood. However, it has been proposed that the compound exerts its antitumor activity by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. Additionally, it has been suggested that this compound may induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
5-Bromo-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile has been found to exhibit a wide range of biochemical and physiological effects. In addition to its antitumor, anti-inflammatory, and antimicrobial properties, this compound has been found to exhibit antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases. Additionally, it has been suggested that this compound may have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-Bromo-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile in lab experiments is its potent biological activity. This compound has been found to exhibit activity against a wide range of cancer cell lines and has been shown to possess anti-inflammatory and antimicrobial properties. Additionally, the synthesis method for this compound has been optimized to produce high yields of the compound with high purity. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to fully understand the toxicity profile of this compound and its potential side effects.

Future Directions

There are several future directions for the study of 5-Bromo-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile. One potential direction is the development of new drugs based on this compound for the treatment of cancer, inflammation, and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, the synthesis method for this compound may be further optimized to produce higher yields and higher purity, making it more accessible for research and drug development.

Synthesis Methods

The synthesis of 5-Bromo-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile involves the reaction of 2-chlorophenylhydrazine with ethyl 2-bromo-2-cyanoacetate in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrochloric acid to obtain the final compound. This method has been optimized to produce high yields of the compound with high purity.

properties

IUPAC Name

5-bromo-1-(2-chlorophenyl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrClN3/c11-10-7(5-13)6-14-15(10)9-4-2-1-3-8(9)12/h1-4,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCWCLFDKWRDUSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=C(C=N2)C#N)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70693322
Record name 5-Bromo-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1269291-11-3
Record name 1H-Pyrazole-4-carbonitrile, 5-bromo-1-(2-chlorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1269291-11-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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